molecular formula C10H8N2O3 B2995041 Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 936637-97-7

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2995041
CAS RN: 936637-97-7
M. Wt: 204.185
InChI Key: AHPBXOYVKDTSQN-UHFFFAOYSA-N
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Description

“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 .


Synthesis Analysis

The synthesis of “Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” and its derivatives has been reported in the literature . One method involves the 1,3-dipolar cycloaddition reaction of ethyl propionate and N-aminopyridine sulfates, which are synthesized from substituted pyridines and hydroxylamine-O-sulfonic acid .


Molecular Structure Analysis

The InChI code for “Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is 1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” can undergo various chemical reactions. For instance, it can be fluorinated to give 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester .


Physical And Chemical Properties Analysis

“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is a light-yellow to yellow powder or crystals . It is stored at refrigerator temperatures in an inert atmosphere . Its solubility and other physicochemical properties have been calculated .

Scientific Research Applications

Safety and Hazards

“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is classified with the signal word “Warning” and the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPBXOYVKDTSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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